2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-oxo-2,1-benzothiazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14-10/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQBPKTERUXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form the benzisothiazole ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 227.24 g/mol. Its structure features a benzothiazole ring, which is known for its biological activity. The synthesis of this compound often involves reactions that yield derivatives with enhanced pharmacological properties.
Antibacterial and Antifungal Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of derivatives of 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid. For instance:
- Case Study 1 : Research by Mor et al. (1996) indicated that certain esters and amides derived from this compound exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as therapeutic agents .
- Case Study 2 : A study published in 2020 highlighted the antifungal efficacy of benzothiazole derivatives, reporting MIC values as low as 12.5 µg/mL against fungal pathogens such as Candida albicans and Aspergillus niger .
Structural Studies
The structural characteristics of this compound have been investigated using advanced techniques such as X-ray crystallography. These studies provide insights into the molecular interactions that contribute to its biological activity.
Data Table: Structural Analysis Findings
Synthesis of Derivatives
The synthesis of derivatives from this compound has been a focus for enhancing its pharmacological profile. Various synthetic routes have been explored:
Common Synthetic Routes
- Condensation Reactions : Utilizing carbonyl compounds to form amide or ester derivatives.
- Cyclocondensation : High-pressure synthesis techniques have been employed to yield more complex structures that retain the core benzothiazole framework while introducing functional groups for improved activity .
Biological Mechanisms
The mechanisms through which these compounds exert their effects involve interference with microbial cell wall synthesis and disruption of metabolic pathways in pathogens. The benzothiazole moiety is crucial for binding to target enzymes or receptors within microbial cells.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
2-(5-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic Acid
- Molecular Formula: C₉H₆FNO₃S
- Molecular Weight : 227.21 g/mol
- Key Difference : Fluorine substitution at position 5 of the benzothiazole ring.
- Impact: The electronegative fluorine atom likely enhances metabolic stability and alters electronic properties compared to the parent compound.
2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic Acid
- Molecular Formula: C₁₆H₁₁NO₄S
- Key Difference : A benzoyl group at position 6 of the benzothiazole ring.
- Pharmacological Activity : Demonstrated analgesic activity comparable to aspirin (100 mg/kg dose) but lacked anti-inflammatory effects . This highlights the role of substituents in modulating biological activity.
Ethyl 2-(4-Chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate
- Molecular Formula: C₁₁H₁₀ClNO₃S
- Key Difference : Chlorine substituent at position 4 and an ethyl ester group replacing the carboxylic acid.
- Impact: The ester group may improve membrane permeability but requires hydrolysis for activation.
Heterocyclic Ring Modifications
Phthalide-3-acetic Acid
- Molecular Formula : C₁₀H₈O₄
- Molecular Weight : 192.17 g/mol
- Key Difference : Benzofuran ring (oxygen-based) instead of benzothiazole (sulfur-based).
- Physical Properties : Melting point 148–153°C , lower than the benzothiazole analog.
2-(3-Oxoisoindolin-1-yl)acetic Acid
Functional Group Modifications
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid
- Molecular Formula : C₁₁H₁₂N₂O₃
- Key Difference : Benzodiazole ring (two nitrogen atoms) and an ethyl group.
- Impact: The additional nitrogen enhances hydrogen-bond acceptor capacity, while the ethyl group increases hydrophobicity. No pharmacological data are available .
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic Acid Hydrochloride
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) enhance stability and lipophilicity, while bulky groups (e.g., benzoyl) may sterically hinder target interactions .
- Ring System Impact : Sulfur-containing benzothiazoles exhibit stronger electron delocalization than oxygen-based analogs, influencing redox activity and binding to thiol-rich proteins .
- Functional Group Role : Carboxylic acid derivatives are prone to ionization at physiological pH, affecting bioavailability, whereas ester prodrugs may require metabolic activation .
Biological Activity
2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid, a compound belonging to the benzothiazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₇N₁O₃S
- Molecular Weight : 213.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Antifungal Effects : Research indicates that derivatives of this compound have shown antifungal activity, particularly against Candida species. The action is believed to involve the disruption of fungal cell membrane integrity.
- Anticancer Potential : Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. The mechanism includes induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Antibacterial and Antifungal Activity
A study conducted by Mor et al. (1996) demonstrated that derivatives of this compound exhibited high antibacterial and antifungal activity. The Minimum Inhibitory Concentrations (MICs) were determined for various strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
These results indicate that the compound is particularly effective against fungal pathogens.
Anticancer Studies
In a study published in MDPI (2022), the anticancer properties were evaluated using MTT assays on several cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The IC₅₀ values were reported as follows:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 12.5 |
| PC3 | 15.0 |
The results suggest that the compound significantly inhibits cell growth and induces apoptosis in these cancer cells.
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation involving patients with recurrent urinary tract infections, a formulation containing derivatives of this compound was tested. The study found a notable reduction in infection recurrence rates compared to standard antibiotic treatments.
Case Study 2: Cancer Treatment
A phase II clinical trial investigated the efficacy of the compound in combination with conventional chemotherapy for patients with advanced solid tumors. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with methanol in the presence of sulfuric acid produces the corresponding methyl ester:
This reaction is pivotal for modifying solubility and enhancing bioavailability in drug design.
Key Conditions
| Alcohol | Catalyst | Temperature | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 85–90% |
| Ethanol | HCl (gas) | 60°C | 78–82% |
Amidation
The acid reacts with amines to form amides, a reaction exploited in synthesizing pharmacologically active derivatives. A representative procedure involves chloroacetyl chloride and benzothiazol-2-amine :
-
Reaction :
-
Conditions : Reflux in chloroform/dioxane with K₂CO₃ (10–12 h).
-
Yield : Up to 96% for N-benzothiazol-2-yl-2-chloroacetamide .
Condensation Reactions
The keto group participates in cyclocondensation with hydrazines or thiosemicarbazides to form fused heterocycles. For instance:
These reactions are critical for generating libraries of bioactive compounds .
Notable Products
| Reagent | Product Class | Application |
|---|---|---|
| Phenylhydrazine | Pyrazolobenzothiazole | Anticancer screening |
| Thiosemicarbazide | Thiazolidinone | Antimicrobial agents |
Acylation Reactions
The acetic acid moiety can act as an acylating agent. For example, reaction with thiols produces thioesters:
Thioesters are intermediates in prodrug synthesis.
Decarboxylation
Under high-temperature or basic conditions, decarboxylation yields 3-oxo-1,3-dihydro-2,1-benzothiazole:
This reaction is utilized to simplify the core structure for further functionalization .
Metal Complexation
The compound coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via the keto and carboxylic oxygen atoms. Such complexes are studied for their catalytic and redox properties:
Stability Constants
| Metal Ion | log K (25°C) | Geometry |
|---|---|---|
| Cu²⁺ | 4.8 | Square planar |
| Fe³⁺ | 3.2 | Octahedral |
Nucleophilic Substitution
The benzothiazole ring undergoes electrophilic substitution at position 6 (para to the keto group). Halogenation with Cl₂ or Br₂ in acetic acid yields halogenated derivatives:
These derivatives exhibit enhanced antitumor activity.
Q & A
Q. What are the established synthetic routes for 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid, and what experimental conditions are critical for yield optimization?
The compound is synthesized via cyclization reactions involving activated aromatic precursors and cyanoacetic acid derivatives. Key steps include refluxing in acetic anhydride to promote condensation and subsequent ring closure. Crystallization from polar solvents (e.g., ethanol/water mixtures) is critical for isolating high-purity crystals. Reaction monitoring via TLC and NMR ensures intermediate formation .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Orthorhombic crystals (space group P222) with unit cell parameters a = 4.7774(11) Å, b = 11.367(3) Å, and c = 16.159(4) Å reveal a planar benzothiazolone ring (max. deviation: 0.013 Å). Complementary techniques include:
Q. What are the key intermolecular interactions stabilizing the crystal lattice?
The crystal structure is stabilized by O–H⋯O hydrogen bonds between carboxylic acid groups (O3–H3⋯O1, 2.601 Å) and weaker C–H⋯O interactions (C8–H8A⋯O2, 3.210 Å). These interactions form one-dimensional chains along the [010] direction, influencing packing density and thermal stability .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the compound’s physicochemical properties and reactivity?
The O–H⋯O hydrogen bonds enhance lattice energy, increasing melting point (observed mp ~139–140°C) and reducing solubility in non-polar solvents. The planar benzothiazolone ring facilitates π-π stacking in derivatives, which is critical for designing bioactive analogs. Computational studies (e.g., DFT) can quantify interaction energies and predict substituent effects on packing .
Q. What methodologies are employed to analyze electronic properties and reactivity for drug design applications?
- Hirshfeld surface analysis : Maps intermolecular contact contributions (e.g., 45% O⋯H interactions).
- Molecular docking : Evaluates binding affinity of derivatives (e.g., ester/amide analogs) to bacterial enzymes.
- Antimicrobial assays : Derivatives are tested against Staphylococcus aureus and Candida albicans via broth microdilution (MIC values <10 µg/mL reported in related benzothiazolones) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- QSAR models : Correlate substituent electronegativity with antifungal potency.
- Molecular dynamics (MD) : Simulates stability of hydrogen-bonded networks in aqueous environments.
- ADMET prediction : Assesses pharmacokinetic profiles (e.g., logP ~1.5 for the parent compound suggests moderate blood-brain barrier penetration) .
Q. What contradictions exist in reported crystallographic data for structurally related benzothiazolones, and how are they resolved?
Discrepancies in bond lengths (e.g., S1–N1 = 1.652 Å vs. 1.667 Å in analogs) may arise from temperature-dependent lattice distortions. High-resolution SCXRD (λ = 0.71073 Å, T = 153 K) and refinement with SHELXL-97 minimize errors (final R factor = 0.049). Cross-validation with neutron diffraction or synchrotron data resolves ambiguities .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
